molecular formula C12H16ClN3O B1399265 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316223-64-9

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B1399265
CAS No.: 1316223-64-9
M. Wt: 253.73 g/mol
InChI Key: SCDNWTSNAYXAIN-UHFFFAOYSA-N
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Description

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, a pyrazine moiety, and a chlorinated substituent, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Moiety: The pyrazine ring is synthesized through cyclization reactions involving appropriate precursors.

    Chlorination: The pyrazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The piperidine ring is synthesized separately through cyclization reactions.

    Coupling Reaction: The chloropyrazine and piperidine intermediates are coupled using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Final Functionalization: The ethanone group is introduced through acylation reactions using reagents like acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The chlorinated pyrazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ethanone group, yielding corresponding carboxylic acids or alcohols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, contributing to advancements in agricultural and material sciences.

Mechanism of Action

The mechanism of action of 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrazine moiety can bind to protein tyrosine phosphatases, modulating their activity and affecting cellular signaling pathways. The piperidine ring may interact with neurotransmitter receptors, influencing neuronal communication and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone can be compared with other piperidine and pyrazine derivatives:

    Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol exhibit similar structural features but differ in their pharmacological profiles and applications.

    Pyrazine Derivatives: Molecules such as methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride share the pyrazine core but have distinct functional groups and biological activities.

The uniqueness of this compound lies in its combined structural elements, offering a versatile platform for chemical modifications and diverse applications.

Properties

IUPAC Name

1-[3-[(6-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)16-4-2-3-10(8-16)5-11-6-14-7-12(13)15-11/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDNWTSNAYXAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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